Cgp 42112A, [125I]-
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Overview
Description
CGP 42112A, [125I]- is a potent angiotensin II type 2 receptor (AT2R) agonist. It is a peptidomimetic compound that selectively binds to the AT2 receptor subtype, making it a valuable tool in studying the renin-angiotensin-aldosterone system . The compound is often used in radiolabeled form, such as with iodine-125, for various binding assays and radiometric studies .
Preparation Methods
The synthesis of CGP 42112A involves multiple steps, including the coupling of specific amino acids and protecting groups to form the desired peptidomimetic structure. The compound is typically synthesized in a solid-phase peptide synthesis (SPPS) process, which allows for the sequential addition of amino acids . The radiolabeling with iodine-125 is achieved through an iodination reaction, where the iodine isotope is introduced into the compound .
Chemical Reactions Analysis
CGP 42112A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, which may alter its binding affinity and activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially affecting its receptor binding properties.
Substitution: Substitution reactions, such as iodination, are used to introduce radioactive isotopes like iodine-125
Common reagents used in these reactions include oxidizing agents, reducing agents, and iodination reagents. The major products formed from these reactions are typically modified versions of CGP 42112A with altered binding properties or radiolabeled forms for research applications .
Scientific Research Applications
CGP 42112A, [125I]- is widely used in scientific research, particularly in the fields of:
Chemistry: As a tool for studying receptor-ligand interactions and binding kinetics.
Biology: To investigate the role of the AT2 receptor in various physiological and pathological processes.
Medicine: In the development of therapeutic agents targeting the renin-angiotensin-aldosterone system.
Industry: For the production of radiolabeled compounds used in diagnostic imaging and research
Mechanism of Action
CGP 42112A exerts its effects by selectively binding to the AT2 receptor, which is involved in various cellular signaling pathways. Upon binding, the compound activates the receptor, leading to the inhibition of cyclic guanosine monophosphate (cGMP) production and tyrosine hydroxylase (TH) enzyme activity . These effects are mediated through specific molecular targets and pathways, including the interaction with other receptor subtypes and signaling molecules .
Comparison with Similar Compounds
CGP 42112A is unique in its high selectivity and affinity for the AT2 receptor compared to other similar compounds. Some similar compounds include:
Losartan: An AT1 receptor antagonist that does not compete with CGP 42112A for AT2 receptor binding.
PD 123177: Another AT2 receptor ligand that competes with CGP 42112A for binding.
Angiotensin II and Angiotensin III: Non-selective peptides that also interact with the AT2 receptor but with lower affinity.
CGP 42112A’s uniqueness lies in its ability to selectively bind and activate the AT2 receptor, making it a valuable tool for studying this receptor’s role in various biological processes .
Properties
Molecular Formula |
C52H68IN13O11 |
---|---|
Molecular Weight |
1178.1 g/mol |
IUPAC Name |
2-[[1-[2-[[6-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[3-(4-hydroxy-3-iodophenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C52H68IN13O11/c1-3-31(2)43(50(74)75)65-48(72)41-17-11-23-66(41)49(73)40(26-35-28-57-30-60-35)63-46(70)38(61-47(71)39(25-33-18-19-42(67)36(53)24-33)62-44(68)34-14-9-20-56-27-34)15-7-8-21-58-45(69)37(16-10-22-59-51(54)55)64-52(76)77-29-32-12-5-4-6-13-32/h4-6,9,12-14,18-20,24,27-28,30-31,37-41,43,67H,3,7-8,10-11,15-17,21-23,25-26,29H2,1-2H3,(H,57,60)(H,58,69)(H,61,71)(H,62,68)(H,63,70)(H,64,76)(H,65,72)(H,74,75)(H4,54,55,59) |
InChI Key |
HTPHSFKCMLGAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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